molecular formula C17H15N7O2 B606779 CP-466722 CAS No. 1080622-86-1

CP-466722

货号: B606779
CAS 编号: 1080622-86-1
分子量: 349.3 g/mol
InChI 键: ILBRKJBKDGCSCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

CP-466722 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。一些关键应用包括:

    癌症研究: this compound 用于研究 ATM 激酶在癌细胞中的作用以及开发潜在的癌症疗法。

    DNA 损伤反应: 该化合物用于研究 DNA 损伤反应途径以及 ATM 激酶在协调细胞周期进程与 DNA 修复中的作用。

    药物开发: this compound 作为开发具有提高的效力和选择性的新型 ATM 激酶抑制剂的先导化合物。

作用机制

CP-466722 通过选择性抑制 ATM 激酶的活性发挥其作用。 ATM 激酶是 DNA 损伤反应的关键调节因子,其抑制会导致细胞周期检查点的破坏以及 DNA 损伤的积累 . 该化合物与 ATM 激酶的活性位点结合,阻止其磷酸化和活化。 这种抑制导致参与 DNA 修复和细胞周期调控的下游信号通路的抑制 .

准备方法

合成路线和反应条件

CP-466722 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括喹唑啉核的形成以及随后引入吡啶和三唑部分的官能化。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和催化剂来促进反应 .

工业生产方法

虽然 this compound 的具体工业生产方法没有广泛记录,但该化合物通常在研究实验室中使用标准有机合成技术合成。 该过程涉及对反应条件的仔细控制,以确保最终产物的纯度和收率很高 .

化学反应分析

反应类型

CP-466722 主要由于存在喹唑啉和三唑环等反应性官能团而发生取代反应。 这些反应通常在温和条件下进行,以防止化合物降解 .

常用试剂和条件

用于 this compound 合成和修饰的常用试剂包括 DMSO 等有机溶剂、催化剂以及用于取代反应的各种亲核试剂。 反应通常在室温或略微升高的温度下进行,以优化产率 .

形成的主要产物

从涉及 this compound 的反应中形成的主要产物通常是具有修饰官能团的衍生物。 这些衍生物用于研究构效关系并开发用于研究目的的更强效类似物 .

相似化合物的比较

CP-466722 在其对 ATM 激酶的高度特异性和其可逆抑制机制方面是独一无二的。类似的化合物包括:

这些化合物都具有靶向 ATM 激酶的共同目标,但它们的化学结构、效力和选择性特征不同。

属性

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRKJBKDGCSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659313
Record name 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080622-86-1
Record name 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1080622-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?

A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].

Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?

A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].

Q3: Is CP466722 selective for ATM kinase?

A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].

Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?

A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].

Q5: How does CP466722 affect glucose transport?

A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].

Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?

A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.

Q7: Has CP466722 been tested in clinical trials?

A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。